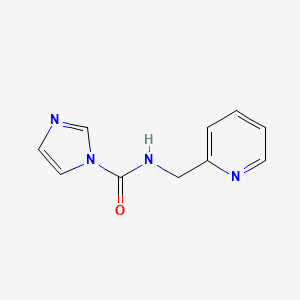
1-(1-Aminopropan-2-yl)-2,4-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-2,4-dimethylcyclohexan-1-ol is a chemical compound with a complex structure that includes an amino group, a propyl group, and a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-2,4-dimethylcyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylcyclohexanone with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-2,4-dimethylcyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups.
2,4-Dimethylcyclohexanol: A related compound with a similar cyclohexanol ring structure.
Isopropylamine: A basic amine that shares the isopropyl group with the target compound.
Uniqueness
1-(1-Aminopropan-2-yl)-2,4-dimethylcyclohexan-1-ol is unique due to its combination of functional groups and ring structure, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-11(13,9(2)6-8)10(3)7-12/h8-10,13H,4-7,12H2,1-3H3 |
InChI Key |
RTDQLZCVDOXERW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)
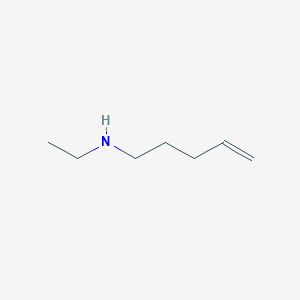

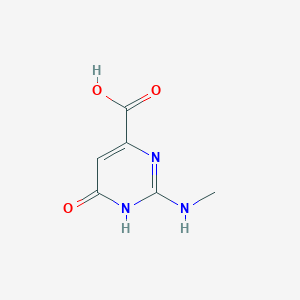

amine](/img/structure/B13164767.png)
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)
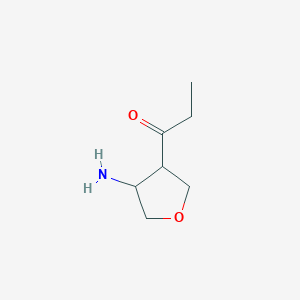
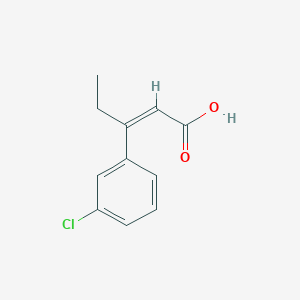

![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)
